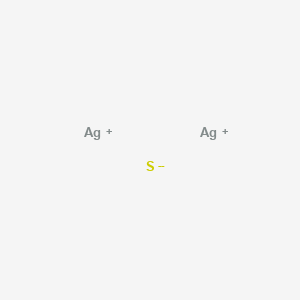
Disilver(1+) sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disilver(1+) sulfide, also known as Ag2S, is a chemical compound that is commonly used in scientific research. It is a black, insoluble powder that is often used as a precursor to other silver compounds. Disilver(1+) sulfide has a variety of applications in many different fields, including materials science, nanotechnology, and biochemistry.
Mecanismo De Acción
Disilver(1+) sulfide has been shown to have antimicrobial properties, which makes it a useful compound in the field of biochemistry. The exact mechanism of action of disilver(1+) sulfide is not well understood, but it is thought to involve the release of silver ions, which can disrupt bacterial cell membranes and inhibit bacterial growth.
Biochemical and Physiological Effects:
Disilver(1+) sulfide has been shown to have a variety of biochemical and physiological effects. In addition to its antimicrobial properties, it has been shown to have anti-inflammatory effects and can inhibit the growth of cancer cells. However, more research is needed to fully understand the effects of disilver(1+) sulfide on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Disilver(1+) sulfide has several advantages for use in lab experiments. It is relatively easy to synthesize and is widely available. It is also relatively stable and can be stored for long periods of time. However, disilver(1+) sulfide is insoluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research involving disilver(1+) sulfide. One area of interest is the development of new methods for synthesizing silver nanoparticles using disilver(1+) sulfide as a precursor. Another area of interest is the study of the antimicrobial properties of disilver(1+) sulfide and other silver compounds, with the goal of developing new treatments for bacterial infections. Additionally, more research is needed to fully understand the biochemical and physiological effects of disilver(1+) sulfide on biological systems.
Métodos De Síntesis
Disilver(1+) sulfide can be synthesized through a variety of methods, including precipitation reactions, chemical vapor deposition, and sol-gel methods. One common method involves the reaction of silver nitrate and sodium sulfide in an aqueous solution. This reaction produces a black precipitate of disilver(1+) sulfide.
Aplicaciones Científicas De Investigación
Disilver(1+) sulfide has many applications in scientific research. It is often used as a precursor to other silver compounds, such as silver nanoparticles, which have a variety of applications in fields such as nanotechnology and materials science. Disilver(1+) sulfide is also used in biochemistry research, where it can be used to study the mechanisms of action of silver compounds in biological systems.
Propiedades
Número CAS |
12751-47-2 |
|---|---|
Fórmula molecular |
H8N2S3 |
Peso molecular |
247.8 g/mol |
Nombre IUPAC |
disilver;sulfide |
InChI |
InChI=1S/2Ag.S/q2*+1;-2 |
Clave InChI |
XUARKZBEFFVFRG-UHFFFAOYSA-N |
SMILES |
[S-2].[Ag+].[Ag+] |
SMILES canónico |
[S-2].[Ag+].[Ag+] |
Sinónimos |
Ag2S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



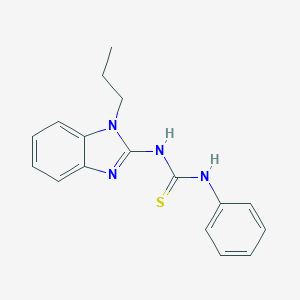
![N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228404.png)
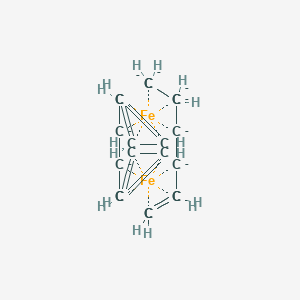
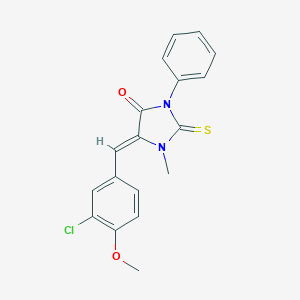
![5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B228418.png)

![Methyl 4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B228423.png)
![2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228425.png)
![2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228434.png)
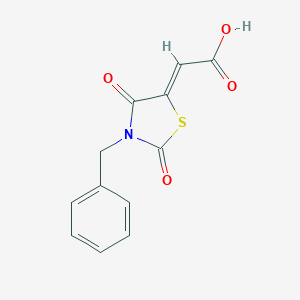
![7-(4-Chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B228444.png)


